![molecular formula C20H15F3N2O2 B2732241 3-(pyridin-2-yloxy)-N-(3-(trifluoromethyl)benzyl)benzamide CAS No. 1797900-03-8](/img/structure/B2732241.png)
3-(pyridin-2-yloxy)-N-(3-(trifluoromethyl)benzyl)benzamide
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Overview
Description
Scientific Research Applications
Antibacterial Activity
Research has demonstrated the synthesis and antibacterial activity of N-(3-Hydroxy-2-pyridyl)benzamides, closely related compounds, showcasing significant activity against bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, and Staphylococcus aureus (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006).
Synthesis and Structural Studies
- An improved synthesis process for 2-hydroxy-N-(pyridin-4-yl)benzamide, related to the target compound, has been developed to enhance yield under mild conditions, showing its potential for efficient production (Dian, 2010).
- Crystal structure and Hirshfeld surface analysis of N-(pyridin-2-ylmethyl)benzamide derivatives have provided insights into their molecular orientation and interactions, essential for designing compounds with specific properties (Artheswari, Maheshwaran, & Gautham, 2019).
Pharmacological Applications
- N-Pyridyl benzamide derivatives have been identified as potent KCNQ2/Q3 potassium channel openers, highlighting their potential in treating epilepsy and pain, despite challenges related to toxicity in further development (Amato, Roeloffs, Rigdon, Antonio, Mersch, McNaughton-Smith, Wickenden, Fritch, & Suto, 2011).
Photophysical Properties
- The synthesis and study of pyridyl substituted benzamides with enhanced emission and stimuli-responsive properties have implications for materials science, especially in developing luminescent materials and sensors (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).
- Blue fluorescence from BF2 complexes of N,O-Benzamide Ligands has been explored for biological and organic material applications, contributing to the development of novel blue fluorophores (Yamaji, Kato, Tomonari, Mamiya, Goto, Okamoto, Nakamura, & Tani, 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-pyridin-2-yloxy-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2/c21-20(22,23)16-7-3-5-14(11-16)13-25-19(26)15-6-4-8-17(12-15)27-18-9-1-2-10-24-18/h1-12H,13H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQFLPCOJJMBTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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